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Compound of Interest

Compound Name:
2-(Trifluoromethoxy)phenylboronic

acid

Cat. No.: B156052 Get Quote

CAS Number: 175676-65-0

This technical guide provides a comprehensive overview of 2-
(Trifluoromethoxy)phenylboronic acid, a versatile reagent widely utilized in organic

synthesis and medicinal chemistry. Aimed at researchers, scientists, and drug development

professionals, this document details its physicochemical properties, synthesis, applications,

and key experimental protocols, with a focus on its role in modern synthetic methodologies.

Physicochemical and Safety Data
2-(Trifluoromethoxy)phenylboronic acid is a white to light brown crystalline powder.[1] Its

unique properties are largely dictated by the ortho-positioned trifluoromethoxy (-OCF₃) group,

which imparts distinct electronic and steric characteristics.[2] The compound is soluble in

methanol and should be stored in a dark, dry place at room temperature.[1][3] It is known to be

moisture-sensitive.[3][4]

Table 1: Physicochemical Properties of 2-(Trifluoromethoxy)phenylboronic acid
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Property Value Reference

CAS Number 175676-65-0 [1][3]

Molecular Formula C₇H₆BF₃O₃ [1]

Molecular Weight 205.93 g/mol [1]

Melting Point 118-120 °C [1][3][4]

Boiling Point 267.2 ± 50.0 °C (Predicted) [1][3]

Density 1.41 ± 0.1 g/cm³ (Predicted) [1][3]

pKa 8.14 ± 0.53 (Predicted) [1][3]

Appearance
White to pale brown powder or

crystalline powder
[1][3]

Solubility Soluble in Methanol [1][3]

InChI Key
AIJCNTOYZPKURP-

UHFFFAOYSA-N
[1][3]

Table 2: Safety and Hazard Information
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Identifier Code/Statement Reference

GHS Pictogram GHS07 (Exclamation Mark) [1]

Signal Word Warning [1]

Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

[1]

Precautionary Statements

P261, P280a, P304+P340,

P305+P351+P338, P405,

P501a

[1]

Hazard Codes Xi (Irritant), Xn (Harmful) [1][3]

Storage Temperature
Room Temperature, Sealed in

dry, Keep in dark place
[1][3]

Hazard Class
MOISTURE SENSITIVE,

KEEP COLD
[3]

Synthesis of 2-(Trifluoromethoxy)phenylboronic
acid
A common and effective method for the synthesis of 2-(Trifluoromethoxy)phenylboronic acid
involves the lithiation of 1-bromo-2-(trifluoromethoxy)benzene followed by borylation with an

appropriate borate ester.[1][3]

Experimental Protocol: Synthesis from 1-bromo-2-
(trifluoromethoxy)benzene[1][3]

Reaction Setup: A solution of 1-bromo-2-(trifluoromethoxy)benzene (2 g, 8.2 mmol) in

anhydrous tetrahydrofuran (28 mL) is prepared in a flame-dried, argon-purged flask and

cooled to -78 °C in a dry ice/acetone bath.

Lithiation: n-Butyllithium (5.9 mL of a 1.6 M solution in hexanes, 9.5 mmol) is added dropwise

to the stirred solution at -78 °C. The reaction mixture is stirred for an additional 45 minutes at

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB6191126_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB6191126_EN.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB6191126_EN.htm
https://www.benchchem.com/product/b156052?utm_src=pdf-body
https://www.benchchem.com/product/b156052?utm_src=pdf-body
https://www.benchchem.com/product/b156052?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6191126.htm
https://m.chemicalbook.com/ProductChemicalPropertiesCB6191126_EN.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156052?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


this temperature.

Borylation: Triisopropyl borate (2.58 mL, 11.1 mmol) is added slowly dropwise to the reaction

mixture.

Warm-up: The reaction system is allowed to slowly warm to room temperature over a period

of 16 hours.

Quenching and Work-up: The reaction is quenched with water. The pH is adjusted to be

alkaline using a 2 N NaOH solution, and the mixture is extracted with ethyl acetate.

Acidification and Extraction: The aqueous phase is then acidified to a pH of acidic with a 2 N

HCl solution and stirred for 1 hour at room temperature. The product is extracted again with

ethyl acetate.

Purification: The combined organic phases are washed sequentially with water and saturated

brine, then dried over anhydrous sodium sulfate.

Isolation: After filtration, the solvent is removed under reduced pressure to yield 2-
(trifluoromethoxy)phenylboronic acid as a white solid (typical yield: ~65%).[1] The

product identity can be confirmed by NMR and mass spectrometry analysis.[1]

1-Bromo-2-(trifluoromethoxy)benzene
in THF

1. n-BuLi, -78°C
2. Stir 45 min Lithiate Intermediate Triisopropyl borate,

-78°C to RT, 16h
Aqueous Work-up

(NaOH, HCl, Extraction)
2-(Trifluoromethoxy)phenylboronic

acid

Click to download full resolution via product page

Caption: Synthetic workflow for 2-(Trifluoromethoxy)phenylboronic acid.

Key Applications and Rationale for Use
This reagent is a critical building block in several areas of chemical science, primarily due to

the unique properties imparted by the -OCF₃ group.[2]
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Electron-Withdrawing Effects: The high electronegativity of the fluorine atoms makes the -

OCF₃ group strongly electron-withdrawing, which influences the reactivity of the boronic acid

in cross-coupling reactions and can modulate the binding of the final molecule to biological

targets.[2]

Metabolic Stability: The trifluoromethoxy group is significantly more resistant to oxidative

metabolism compared to a standard methoxy group (-OCH₃).[2] The strong carbon-fluorine

bonds hinder enzymatic degradation, often leading to a longer biological half-life for

pharmaceuticals containing this moiety.[2]

Steric Influence: The ortho-positioning of the bulky -OCF₃ group creates specific steric

hindrance that can influence the rotational geometry (atropisomerism) of biaryl products,

providing a useful scaffold for designing selective ligands.[2][5]

Medicinal Chemistry
2-(Trifluoromethoxy)phenylboronic acid is extensively used in the synthesis of biologically

active compounds and potential drug candidates.[6] It serves as a key intermediate for

pharmaceuticals targeting cancer and metabolic disorders.[6] Specific applications include its

use in the preparation of:

Selective estrogen receptor beta (ERβ) ligands.[1][3]

Orally active phosphodiesterase 10A (PDE10A) inhibitors.

Transient receptor potential melastatin 8 (TRPM8) antagonists.

Biaryl pyrazole carboxamides as sodium channel blockers for treating neuropathic pain.

Organic Synthesis: Suzuki-Miyaura Cross-Coupling
The primary application of this reagent is in palladium-catalyzed Suzuki-Miyaura cross-coupling

reactions.[6] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic

acid and an aryl or vinyl halide/triflate, producing complex biaryl structures that are scaffolds for

many functional molecules.[6][7] The trifluoromethoxy group enhances reactivity and solubility,

allowing for efficient coupling.[6]
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Materials and Agricultural Science
In materials science, the compound is used to modify surfaces and enhance the properties of

polymers.[6] Its ability to form stable complexes can be exploited to create novel materials with

tailored characteristics.[6] It also plays a role in agricultural chemistry for the development of

effective and more environmentally friendly herbicides and pesticides.[6]

Experimental Protocols: Suzuki-Miyaura Cross-
Coupling
While conditions must be optimized for specific substrates, a general protocol for a Suzuki-

Miyaura reaction provides a solid starting point for researchers.

General Experimental Protocol for Suzuki-Miyaura
Reaction
This protocol is a generalized procedure and should be adapted and optimized for specific

substrates.

Reagent Preparation: To a Schlenk flask under an inert atmosphere (e.g., argon), add the

aryl halide (1.0 mmol, 1 equiv), 2-(Trifluoromethoxy)phenylboronic acid (1.2 mmol, 1.2

equiv), a palladium catalyst (e.g., Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%)), and a

base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv).[8][9] If a ligand (e.g., PPh₃, SPhos,

XPhos) is required for the chosen catalyst, it is also added at this stage.

Solvent Addition: Add a degassed solvent or solvent mixture (e.g., 1,4-dioxane, toluene,

DMF, often with water) via syringe.[9][10] The typical concentration is around 0.1-0.5 M with

respect to the limiting reagent.

Reaction: The mixture is stirred and heated (typically between 80-120 °C) until the starting

material is consumed, as monitored by TLC, GC, or LC-MS.[10][11] Room temperature

reactions are also possible with highly active catalyst systems.[8][12]

Work-up: After cooling to room temperature, the reaction mixture is diluted with water and

extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).
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Purification: The combined organic layers are washed with brine, dried over an anhydrous

drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

The crude product is then purified by column chromatography on silica gel to yield the

desired biaryl product.[8]

Pd(0)L₂
(Active Catalyst)

Ar¹-Pd(II)L₂-X

Oxidative
Addition

[Ar¹-Pd(II)L₂-Ar²]+

Transmetalation

Reductive
Elimination

Ar¹-Ar²
(Biaryl Product)

Ar¹-X

Ar²-B(OH)₂
(2-(CF₃O)Ph-B(OH)₂) Base (e.g., K₂CO₃)

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion
2-(Trifluoromethoxy)phenylboronic acid is a highly valuable and versatile reagent in modern

organic and medicinal chemistry. Its unique combination of electronic, steric, and metabolic

stability properties makes it an essential building block for the synthesis of complex molecules,

from advanced materials to life-saving pharmaceuticals. A thorough understanding of its

properties and reaction protocols, particularly for the Suzuki-Miyaura coupling, enables
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researchers to effectively leverage this powerful synthetic tool in their research and

development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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